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Compound of Interest

Compound Name:
2-Amino-3-(4-

aminophenyl)propanoic acid

Cat. No.: B556570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Amino-
3-(4-aminophenyl)propanoic acid, a phenylalanine derivative of significant interest in various

research and development domains. This document outlines the expected spectroscopic

characteristics based on available data for the compound and its structural analogs, details the

experimental protocols for acquiring such data, and presents a logical workflow for its

comprehensive spectroscopic analysis.

Core Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic

techniques for the analysis of 2-Amino-3-(4-aminophenyl)propanoic acid. It is important to

note that while extensive data for structurally similar compounds is available, complete, publicly

accessible spectral data for 2-Amino-3-(4-aminophenyl)propanoic acid is limited. The data

presented is a combination of available information and predicted values based on analogous

structures.

Table 1: ¹H NMR Spectral Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0-7.2 Doublet 2H
Aromatic C-H (ortho to

-CH₂-)

~6.6-6.8 Doublet 2H
Aromatic C-H (ortho to

-NH₂)

~3.9-4.1 Triplet 1H α-CH

~2.9-3.2 Doublet 2H β-CH₂

(Broad Signal) Singlet 2H Ar-NH₂

(Broad Signal) Singlet 2H α-NH₂

(Broad Signal) Singlet 1H -COOH

Note: Predicted values are based on the analysis of structurally similar compounds. The exact

chemical shifts and coupling constants can vary depending on the solvent and experimental

conditions.

Table 2: ¹³C NMR Spectral Data
A ¹³C NMR spectrum for 2-amino-3-(4-aminophenyl)propionic acid is available on SpectraBase,

however, access to the full spectrum requires a subscription.[1] Based on the structure and

data for analogous compounds, the following chemical shifts can be anticipated:
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Chemical Shift (δ) ppm Assignment

~175-180 -COOH

~145 Aromatic C-NH₂

~130 Aromatic C-H

~128 Aromatic C-CH₂

~115 Aromatic C-H

~55-60 α-CH

~35-40 β-CH₂

Table 3: FT-IR Spectral Data (Characteristic Absorptions)
Wavenumber (cm⁻¹) Intensity Assignment

3200-3500 Strong, Broad N-H and O-H stretching

3000-3100 Medium Aromatic C-H stretching

2850-2960 Medium Aliphatic C-H stretching

~1700-1725 Strong
C=O stretching (Carboxylic

Acid)

~1600 Strong N-H bending (Amino group)

~1500-1600 Medium-Strong Aromatic C=C stretching

~1200-1300 Medium C-N stretching

~800-850 Strong
para-disubstituted benzene C-

H bending

Note: The IR spectrum of the closely related compound 3-(4-aminophenyl)propionic acid shows

characteristic peaks in these regions.

Table 4: Mass Spectrometry Data
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The molecular weight of 2-Amino-3-(4-aminophenyl)propanoic acid is 180.20 g/mol . In a

typical electrospray ionization mass spectrum (ESI-MS), the following ions would be expected:

m/z Ion

181.21 [M+H]⁺

203.19 [M+Na]⁺

179.19 [M-H]⁻

Note: The fragmentation pattern would provide further structural information. A mass spectrum

for the structural analog DL-Tyrosine is available in the NIST WebBook for reference.[2]

Table 5: UV-Vis Spectroscopic Data
Aromatic amino acids exhibit characteristic UV absorption. For 2-Amino-3-(4-
aminophenyl)propanoic acid, the presence of the aminophenyl group is expected to result in

a maximum absorption (λmax) in the range of 270-280 nm.

λmax (nm) Solvent

~275 Water or neutral buffer

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized for amino acid analysis and may require optimization for specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

Sample Preparation:
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Dissolve 5-10 mg of 2-Amino-3-(4-aminophenyl)propanoic acid in approximately 0.7 mL

of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the

solubility of the compound and the desired information (e.g., exchangeable protons).

Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

For ¹H NMR, standard parameters include a 90° pulse, a spectral width of 10-15 ppm, and

a sufficient number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A

larger spectral width (e.g., 200-220 ppm) is required.

Data Processing and Analysis:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the spectra.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling

constants to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b556570?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 2-Amino-3-(4-aminophenyl)propanoic acid sample

directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing and Analysis:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to specific functional groups

based on their position, intensity, and shape.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular

formula and fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

Sample Preparation:

Prepare a dilute solution of 2-Amino-3-(4-aminophenyl)propanoic acid (typically 1-10

µg/mL) in a solvent compatible with ESI-MS, such as a mixture of water and methanol or

acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium

hydroxide (for negative ion mode) to aid ionization.
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Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z

range (e.g., 100-500).

Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation

gas temperature and flow rate to obtain a stable and intense signal.

Data Processing and Analysis:

Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

Analyze the isotopic pattern of the molecular ion to support the elemental composition.

If fragmentation data is acquired (MS/MS), analyze the fragment ions to deduce structural

information.

UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption.

Methodology:

Sample Preparation:

Prepare a dilute solution of 2-Amino-3-(4-aminophenyl)propanoic acid in a UV-

transparent solvent (e.g., water, ethanol, or a buffer solution). The concentration should be

adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

Data Acquisition:

Record a baseline spectrum with the solvent-filled cuvette in the beam path.

Record the absorption spectrum of the sample solution over a wavelength range of

approximately 200-400 nm.
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Data Processing and Analysis:

The instrument software will automatically subtract the baseline from the sample

spectrum.

Identify the wavelength of maximum absorbance (λmax).

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a novel compound like 2-Amino-3-(4-aminophenyl)propanoic acid.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Characterization

2-Amino-3-(4-aminophenyl)propanoic acid

NMR Spectroscopy
(¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry
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Structural Elucidation Functional Group ID Molecular Weight Confirmation λmax Determination

Comprehensive Spectroscopic Profile

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Amino-3-(4-aminophenyl)propanoic
acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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